1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone typically involves the nitration of 3,6-dimethoxyacetophenone. The process can be summarized as follows:
Nitration Reaction: 3,6-dimethoxyacetophenone is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Potassium permanganate, chromic acid.
Major Products:
Reduction: 1-(3,6-Dimethoxy-2-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3,6-Dimethoxy-2-nitrophenyl)acetic acid.
Scientific Research Applications
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted phenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone depends on the specific application and the target molecule. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone
- 1-(2,5-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
Comparison: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is unique due to the specific positions of the methoxy and nitro groups on the phenyl ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and reduction reactions, as well as distinct biological activities.
Properties
IUPAC Name |
1-(3,6-dimethoxy-2-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9-7(15-2)4-5-8(16-3)10(9)11(13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STWRXUFZCMNTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.